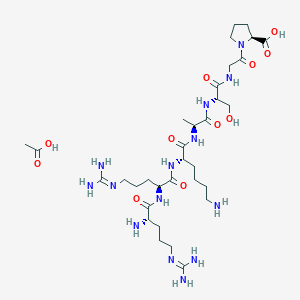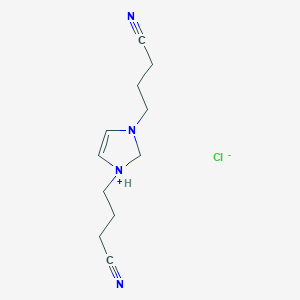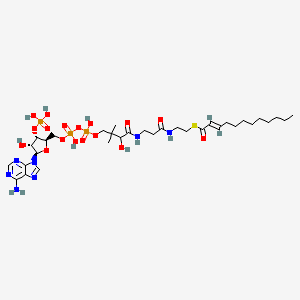
Nickel sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel sulfide is an inorganic compound with the formula NiS. These compounds range in color from bronze (Ni3S2) to black (NiS2). The this compound with the simplest stoichiometry is NiS, also known as the mineral millerite .
Synthesis Analysis
This compound can be synthesized through the precipitation of solid black this compound, a mainstay of traditional qualitative inorganic analysis schemes . In a recent study, NiS nanoparticles were successfully synthesized by the solvothermal method using ethylene glycol .Molecular Structure Analysis
This compound has a molecular weight of 90.758 . It adopts the nickel arsenide motif where nickel is octahedral and the sulfide centers are in trigonal prismatic sites . NiS has two polymorphs. The α-phase has a hexagonal unit cell, while the β-phase has a rhombohedral cell .Chemical Reactions Analysis
This compound reacts with dilute acids such as HCl or dilute H2SO4 to form a green color solution hexaaquanickel(II) ion ([Ni(H2O)6]2+) and hydrogen gas (H2) . It also reacts with aqueous ammonia solution to form a light green precipitate, Nickel hydroxide .Physical and Chemical Properties Analysis
Nickel sulfides are emerging semiconductors due to their relatively narrow band gaps, high thermal and chemical stability, and cost-effectiveness . They have excellent electrochemical and catalytic activities .Wissenschaftliche Forschungsanwendungen
Supercapacitors and Electrochemical Energy Storage :
- Nickel-iron sulfide with carbon nanotubes on diatomite has been used in supercapacitors, demonstrating high specific capacitance and superior cycling stability (Li et al., 2021).
- Nickel and cobalt sulfides are important in solar cells, supercapacitors, and as electrode materials, with varying stoichiometries synthesized using a sonochemical method (Kristl et al., 2017).
- Nanostructured nickel and cobalt sulfides are effective electrode materials for electrochemical energy storage devices, offering high electrical conductivity and better thermal stability (Chen et al., 2020).
Electrocatalysis and Photovoltaics :
- Ultrathin nickel sulfide films show promise as hydrogen evolution catalysts in electrocatalysis and photovoltaics due to high stability and conductivity (Çimen et al., 2016).
- Three-dimensional graphene-supported nickel disulfide nanoparticles are promising for potassium storage in batteries, demonstrating high reversible capacity and outstanding rate behavior (Han et al., 2020).
- This compound thin films synthesized from the nickel ethyl xanthate complex are utilized in energy conversion and storage, with properties suitable for spin-coating and solventless methods (Kotei et al., 2022).
Sensors and Nanotechnology :
- This compound/graphene oxide modified glassy carbon electrodes have been developed for non-enzymatic urea sensing, demonstrating excellent sensitivity and selectivity (Naik et al., 2020).
- Morphology-controlled synthesis of this compound is used for non-enzymatic glucose sensors, offering high electro-catalytic activity (Kim et al., 2016).
Environmental Considerations in Nickel Mining :
- Research on global nickel mining trends, particularly the environmental impacts and greenhouse gas emissions from sulfide ores, provides insights into sustainable practices (Mudd, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "Nickel sulfide can be synthesized through various methods such as precipitation, hydrothermal synthesis, solvothermal synthesis, and thermal decomposition. Among these methods, thermal decomposition is the most commonly used method for the synthesis of nickel sulfide.", "Starting Materials": [ "Nickel acetate tetrahydrate (Ni(CH3COO)2.4H2O)", "Thiourea (CH4N2S)", "Ethylene glycol (C2H6O2)", "Sodium hydroxide (NaOH)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve 2.5 g of nickel acetate tetrahydrate in 50 mL of ethylene glycol and stir the solution for 30 minutes.", "Add 1.5 g of thiourea to the solution and stir for another 30 minutes.", "Heat the solution at 160°C for 2 hours under stirring.", "After cooling the solution to room temperature, add 10 mL of deionized water and 0.5 g of sodium hydroxide to the solution.", "Stir the solution for 30 minutes and then centrifuge it at 8000 rpm for 10 minutes.", "Collect the precipitate and wash it with deionized water and ethanol several times.", "Dry the precipitate at 60°C for 12 hours to obtain nickel sulfide." ] } | |
CAS-Nummer |
12035-71-1 |
Molekularformel |
Ni3S2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
nickel;sulfanylidenenickel |
InChI |
InChI=1S/3Ni.2S |
InChI-Schlüssel |
YGHCWPXPAHSSNA-UHFFFAOYSA-N |
SMILES |
S=[Ni] |
Kanonische SMILES |
S=[Ni].S=[Ni].[Ni] |
Physikalische Beschreibung |
Other Solid Other Solid; Pellets or Large Crystals Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] |
Verwandte CAS-Nummern |
16812-54-7 (Parent) 11113-75-0 (cpd with unspecified MF) 12137-08-5 (Ni2-S) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (7S)-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B8230936.png)



![Spiro[9H-fluorene-9,9'-[9H]xanthene]-2,2',7,7'-tetramine, N2,N2,N7,N7,N2',N2',N7',N7'-octakis(4-methoxyphenyl)-](/img/structure/B8230953.png)
![trisodium;2,5-dichloro-4-[(4E)-4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8230968.png)
![disodium;(3E)-7-[[(6E)-6-[(4-acetamidophenyl)hydrazinylidene]-4-oxo-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-oxo-3-(phenylhydrazinylidene)naphthalene-2-sulfonate](/img/structure/B8230975.png)


![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)

![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B8231033.png)
